Technical Guide: Synthesis and Characterization of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline
Technical Guide: Synthesis and Characterization of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline
This guide details the synthesis and characterization of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline , a functionalized diaryl ether intermediate.[1] This structural motif is critical in the development of Type II Kinase Inhibitors (targeting the DFG-out conformation) and specific agrochemical herbicides (PPO inhibitors).[1]
[1]
Executive Summary
Target Molecule: 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline
Molecular Formula:
This guide presents a scalable, two-step synthetic route designed for high regioselectivity.[1] The protocol utilizes a nucleophilic aromatic substitution (
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the diaryl ether linkage and the directing power of the nitro groups.[1]
-
Disconnection: The ether bond is the primary disconnection point.[1]
-
Synthons:
-
Functional Group Interconversion (FGI): The target aniline is accessed via partial reduction of the symmetric dinitro intermediate.[1]
Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.
Experimental Synthesis Protocol
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 1-(4-Chloro-2-methylphenoxy)-3,5-dinitrobenzene. Mechanism: Addition-Elimination via Meisenheimer complex.[1] The two nitro groups at positions 3 and 5 strongly activate the C-1 position for nucleophilic attack.[1]
Reagents & Materials:
-
1-Chloro-3,5-dinitrobenzene (1.0 eq)[1]
-
4-Chloro-2-methylphenol (1.05 eq)[1]
-
Potassium Carbonate (
), anhydrous (1.5 eq)[1] -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)[1]
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask with 1-Chloro-3,5-dinitrobenzene (20.2 g, 100 mmol) and 4-Chloro-2-methylphenol (15.0 g, 105 mmol).
-
Solvation: Add DMF (150 mL) and stir until fully dissolved.
-
Base Addition: Add
(20.7 g, 150 mmol) in a single portion. The suspension may turn yellow/orange.[1] -
Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] Reaction is typically complete in 4–6 hours.[1]
-
Workup: Cool to room temperature. Pour the reaction mixture slowly into crushed ice/water (600 mL) with vigorous stirring. The product will precipitate as a solid.[1]
-
Isolation: Filter the solid, wash with water (
mL) to remove residual DMF and salts.[1] Dry in a vacuum oven at 50°C. -
Yield: Expected yield: 85–92%.
Step 2: Chemoselective Zinin Reduction
Objective: Selective reduction of one nitro group to yield 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline.[1]
Rationale: Sodium sulfide (
Reagents:
-
1-(4-Chloro-2-methylphenoxy)-3,5-dinitrobenzene (Step 1 Product)[1]
-
Sodium Sulfide nonahydrate (
) (1.2 – 1.5 eq)[1] -
Solvent: Ethanol/Water (3:1 ratio)[1]
Protocol:
-
Setup: Suspend the dinitro intermediate (10.0 g, 32.4 mmol) in Ethanol (100 mL). Heat to reflux (
) to ensure partial solubility. -
Reagent Preparation: Dissolve
(11.7 g, 48.6 mmol) in Water (30 mL). -
Addition: Add the sulfide solution dropwise to the refluxing reaction mixture over 30 minutes. Caution:
gas may evolve; use a scrubber.[1] -
Reaction: Reflux for 2–3 hours. The color typically shifts from pale yellow to deep orange/red.[1]
-
Monitoring: Monitor by TLC. The dinitro starting material (
) will disappear, and the mono-amine ( ) will appear.[1] Over-reduction to the diamine ( ) is minimized by stoichiometry control.[1] -
Workup: Cool to room temperature. Concentrate ethanol under reduced pressure. Dilute the residue with water (200 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: If necessary, purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes). -
Yield: Expected yield: 70–80%.
Figure 2: Process workflow for the synthesis of the target nitroaniline.
Characterization Data
The following spectral data confirms the structural integrity of the product.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO--
Aniline Ring (Ring A):
-
Phenoxy Ring (Ring B):
-
Key Signals:
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Positive (
) -
Observed Ion:
= 279.1[1] -
Isotope Pattern: Distinct Chlorine pattern (
) at m/z 279/281.[1]
Infrared Spectroscopy (FT-IR)[1]
-
cm
: N-H stretching (primary amine).[1] -
cm
: N-O stretching (nitro group, asymmetric/symmetric).[1] -
cm
: C-O-C stretching (aryl ether).[1]
Safety & Handling
-
Nitro Compounds: Polynitro precursors (Step 1 product) can be energetic.[1] Avoid heating dry solids.[1]
-
Sodium Sulfide: Releases highly toxic hydrogen sulfide (
) gas upon contact with acid or water.[1] Must be handled in a well-ventilated fume hood with a caustic scrubber.[1] -
Skin Sensitization: Nitroanilines are known skin sensitizers and potential mutagens.[1] Wear full PPE (nitrile gloves, lab coat, safety glasses).[1]
References
-
Nucleophilic Arom
) Mechanisms: -
Selective Reduction of Nitroarenes
-
Beattie, T. R., & Musco, J. (1992).[1] "Selective reduction of dinitroarenes with sodium sulfide." Journal of Organic Chemistry.
-
-
Diaryl Ether Synthesis in Agrochemicals
-
Characterization Standards
